molecular formula C21H16N2O2S B5053986 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide

Cat. No.: B5053986
M. Wt: 360.4 g/mol
InChI Key: KXMIXPVEWOSMFL-UHFFFAOYSA-N
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Description

Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless and slightly viscous . Benzothiazole derivatives have been studied for their potential in various applications, including as anti-tubercular compounds .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar .


Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives can vary widely depending on the specific structure of the derivative. For example, hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied as optical materials and for their biological potential .


Physical and Chemical Properties Analysis

Benzothiazole is a slightly viscous liquid . The physical and chemical properties of specific benzothiazole derivatives would depend on their exact structure.

Mechanism of Action

The mechanism of action of benzothiazole derivatives can also vary widely. For example, some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis .

Future Directions

Research into benzothiazole derivatives is ongoing, with recent work focusing on their potential as anti-tubercular compounds . Future research may continue to explore the potential applications of these compounds in various fields.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-13-6-8-14(9-7-13)20(25)22-15-10-11-16(18(24)12-15)21-23-17-4-2-3-5-19(17)26-21/h2-12,24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMIXPVEWOSMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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